

Application Notes and Protocols: BI-1622 Pharmacokinetic and Pharmacodynamic Analysis

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Compound of Interest		
Compound Name:	BI-1622	
Cat. No.:	B10831518	Get Quote

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Introduction

BI-1622 is an orally active, potent, and highly selective covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases.[1][2] It demonstrates significant promise in the treatment of cancers driven by HER2 alterations, particularly non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations.[3][4] BI-1622 exhibits a favorable selectivity profile, potently inhibiting HER2 while sparing wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a wider therapeutic window and reduced EGFR-related toxicities.[5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of BI-1622, along with detailed protocols for key experimental procedures.

Pharmacokinetic Profile

BI-1622 has been characterized by a favorable pharmacokinetic profile in preclinical studies, demonstrating good to moderate oral bioavailability and moderate clearance.[1][2]

Table 1: Preclinical Pharmacokinetic Parameters of BI-1622 in Mice



Parameter	Value	Dosing Route and Level
Bioavailability	Good to Moderate	10 and 100 mg/kg (Oral)
Clearance	Moderate	1 mg/kg (Intravenous)
Volume of Distribution	Moderate	1 mg/kg (Intravenous)

Pharmacodynamic Activity

BI-1622 is a potent inhibitor of HER2 kinase activity, leading to the suppression of downstream signaling pathways and inhibition of tumor growth in preclinical models of HER2-driven cancers.

In Vitro Potency

BI-1622 has demonstrated potent inhibition of various HER2 mutants in biochemical and cell-based assays.

Table 2: In Vitro IC50 Values of BI-1622

Target/Cell Line	IC50 (nM)
HER2 (Enzymatic Assay)	7
NCI-H2170 (HER2 YVMA)	36
A431 (EGFR wild-type)	>2000

In Vivo Efficacy

BI-1622 has shown significant anti-tumor activity in various xenograft models of HER2-driven cancers.

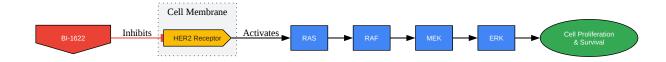
Table 3: In Vivo Efficacy of BI-1622 in Xenograft Models



Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
PC-9 (HER2 YVMA)	100 mg/kg, twice daily (oral)	Not explicitly stated, but showed tumor regression
NCI-H2170 (HER2 YVMA)	100 mg/kg, twice daily (oral)	73%
CTG-2543 (HER2 AYVM PDX)	100 mg/kg, twice daily (oral)	Not explicitly stated, but showed tumor regression
ST3107 (HER2 YVMA PDX)	100 mg/kg, twice daily (oral)	Not explicitly stated, but showed tumor regression

Signaling Pathway

BI-1622 exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to the HER2 receptor, **BI-1622** blocks its kinase activity, preventing the phosphorylation of downstream signaling molecules such as ERK, which are crucial for cell proliferation and survival.



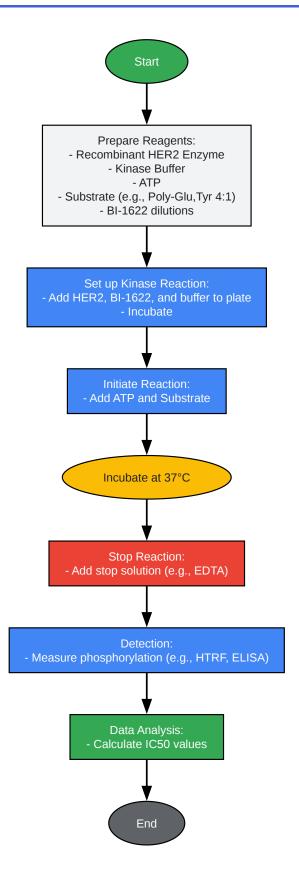
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BI-1622 inhibits the HER2 signaling cascade.

Experimental Protocols HER2 Kinase Inhibition Assay

This protocol describes a general method for assessing the in vitro potency of **BI-1622** against HER2 kinase.





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Workflow for a typical HER2 kinase inhibition assay.



Materials:

- · Recombinant human HER2 enzyme
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- HER2 peptide substrate
- BI-1622
- 96-well assay plates
- · Plate reader for detection

Procedure:

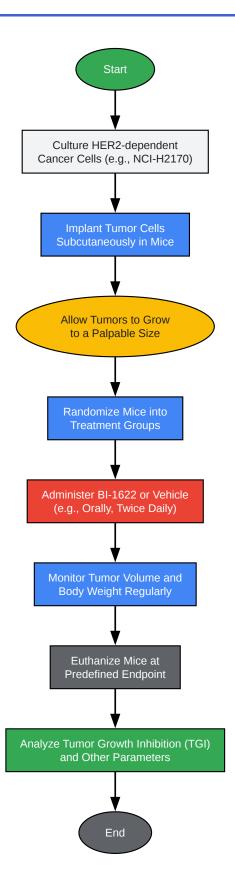
- Prepare serial dilutions of BI-1622 in DMSO and then dilute in kinase assay buffer.
- Add 10 μL of diluted **BI-1622** or vehicle control to the wells of a 96-well plate.
- Add 20 μL of a solution containing the HER2 enzyme in kinase assay buffer to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 20 μL of a solution containing the peptide substrate and ATP in kinase assay buffer.
- Incubate the plate for 60 minutes at 37°C.
- Stop the reaction by adding a stop solution.
- Measure the amount of phosphorylated substrate using a suitable detection method (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).
- Calculate the percent inhibition for each concentration of BI-1622 and determine the IC50 value by fitting the data to a four-parameter logistic equation.



In Vivo Xenograft Study in Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BI-1622** in a mouse xenograft model.





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